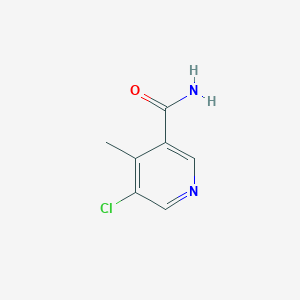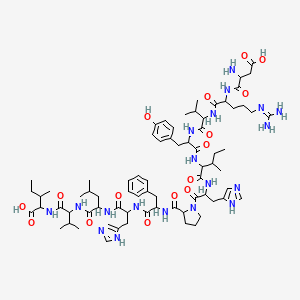![molecular formula C15H20ClNO3S B12116086 Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)
Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[(4-clorobutanoil)amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo es un compuesto orgánico complejo con una fórmula molecular de C15H20ClNO3S. Este compuesto se destaca por su estructura única, que incluye un anillo de benzotiofeno, un grupo clorobutanoil y un grupo funcional éster etílico. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas y potenciales actividades biológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(4-clorobutanoil)amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo típicamente implica múltiples pasosLas condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores químicos a gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[(4-clorobutanoil)amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, como la halogenación o la alquilación.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y agentes halogenantes como el cloro o el bromo. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son cruciales para lograr la transformación deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El 2-[(4-clorobutanoil)amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 2-[(4-clorobutanoil)amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares al 2-[(4-clorobutanoil)amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo incluyen:
- 2-[(4-clorobutanoil)amino]benzoato de etilo
- 4-[(4-clorobutanoil)amino]fenilacetato de etilo
Singularidad
Lo que diferencia al 2-[(4-clorobutanoil)amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo de compuestos similares es su núcleo único de benzotiofeno, que imparte propiedades químicas y biológicas distintas. Esta característica estructural puede mejorar su reactividad y potenciales actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C15H20ClNO3S |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
ethyl 2-(4-chlorobutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H20ClNO3S/c1-2-20-15(19)13-10-6-3-4-7-11(10)21-14(13)17-12(18)8-5-9-16/h2-9H2,1H3,(H,17,18) |
Clave InChI |
DGMAXRUAYALBRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12116009.png)
![2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)

![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)





![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)


